(R)-Olacaftor, also known as VX-440, is a next-generation compound designed to correct the misfolding of the cystic fibrosis transmembrane conductance regulator protein, which is crucial for chloride ion transport in epithelial tissues. This compound is primarily utilized in the treatment of cystic fibrosis, particularly in patients with specific mutations in the CFTR gene. The development of (R)-Olacaftor represents a significant advancement in the pharmacological management of cystic fibrosis, aiming to enhance the functional expression of the CFTR protein at the cell surface.
(R)-Olacaftor was developed by Vertex Pharmaceuticals and is part of a class of medications known as CFTR correctors. It has been approved for clinical use in combination therapies for cystic fibrosis, particularly alongside ivacaftor and tezacaftor, to improve therapeutic outcomes for patients with various CFTR mutations .
The synthesis of (R)-Olacaftor involves several complex organic chemistry techniques. The initial steps typically include the preparation of key intermediates through reactions such as Friedel-Crafts acylation and various oxidation processes.
Technical Details:
(R)-Olacaftor possesses a complex molecular structure characterized by multiple functional groups that contribute to its efficacy as a CFTR corrector. Its chemical formula is CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms within its framework.
(R)-Olacaftor undergoes several key chemical reactions during its synthesis and therapeutic action:
Technical Details:
(R)-Olacaftor acts by binding to misfolded forms of the CFTR protein, promoting their proper folding and allowing them to reach the cell surface where they can function effectively as chloride channels. This action increases chloride ion transport across epithelial membranes, alleviating symptoms associated with cystic fibrosis.
Relevant data from studies indicate that (R)-Olacaftor maintains its structural integrity under physiological conditions, which is crucial for its therapeutic efficacy .
(R)-Olacaftor is primarily used in clinical settings for treating cystic fibrosis. Its application extends beyond just symptomatic relief; it addresses the underlying defect in CFTR function caused by specific genetic mutations.
In research contexts, (R)-Olacaftor serves as a model compound for studying CFTR modulation and developing new therapies aimed at other genetic disorders linked to protein misfolding .
The ongoing research into (R)-Olacaftor's mechanisms also opens avenues for exploring similar compounds that could target other ion channel-related diseases, thereby broadening its potential impact in pharmacotherapy.
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4